molecular formula C17H21N5O3 B5501558 3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5501558
M. Wt: 343.4 g/mol
InChI Key: WDTMFUGCDCOIGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves intricate organic reactions, as seen in the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid under specific conditions without catalysts (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. For instance, the crystal structure of a 1,5-dioxaspiro[5.5] derivative indicates a complex assembly into a 2D-net framework through hydrogen bonds (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Chemical reactions involving spirocyclic compounds, such as 3,9-diazaspiro[5.5]undecane derivatives, showcase a range of chemical transformations via intramolecular spirocyclization, demonstrating the compound's reactive versatility (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties, such as thermodynamic characteristics of compounds with a diazaspiro[5.5] structure, provide valuable information for understanding the stability and reactivity of these molecules under various conditions, crucial for their potential application in material science or as pharmacological agents (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, can be inferred from studies on related compounds, such as the synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, illustrating the potential for diverse chemical modifications and applications (Vilchis-Reyes et al., 2010).

Scientific Research Applications

Synthesis and Structural Analysis

The compound , due to its complex structure, has been the subject of various synthetic and structural analyses. For instance, research has been conducted on the synthesis of new series of heterocyclic scaffolds, aiming for applications in medicinal chemistry, which involves similar structural frameworks to the specified compound. These compounds have been characterized using various analytical techniques, including elemental analysis, GC-MS, FT-IR, and NMR spectrometry, highlighting the importance of detailed structural elucidation in understanding their potential applications (Hilal et al., 2006).

Crystallographic Studies

Crystallographic studies have been performed on related compounds to determine their molecular and crystal structures, which are crucial for understanding their interactions and potential applications in scientific research. For example, the crystal structure, thermodynamic properties, and DFT studies of a closely related compound were conducted to explore its molecular geometry, electronic structure, and potential reactivity (Zeng, Wang, & Zhang, 2021).

Mechanism of Action

The mechanism of action of imidazopyridine derivatives can vary greatly depending on their specific structure and target. Some imidazopyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. Some imidazopyridine derivatives have shown antimicrobial properties , but without specific information on “3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one”, it’s difficult to provide an accurate analysis.

Future Directions

Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on developing new derivatives with improved properties and exploring their potential applications in various fields.

properties

IUPAC Name

3-methyl-9-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-13(22-9-4-7-18-15(22)19-12)14(23)21-8-3-5-17(6-10-21)11-20(2)16(24)25-17/h4,7,9H,3,5-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTMFUGCDCOIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C(=O)N3CCCC4(CC3)CN(C(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

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